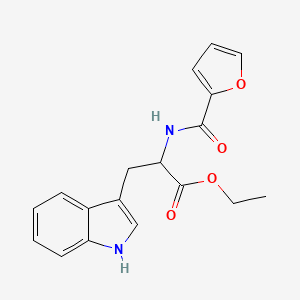

![molecular formula C18H19ClN4 B5503664 N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)

N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including those similar to N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine, often involves complex reactions. For example, compounds with quinazolinyl moieties can be synthesized through reactions involving arylamines and various catalysts such as BF3·Etherate, leading to dihydrobenzo[f]indolo[1,2-c]-quinazoline derivatives (Harano et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has shown that the quinazoline unit is essentially planar, with peripheral delocalization in the heteroaromatic portion of the fused ring system. Such structural features are crucial for the chemical and physical properties of these compounds (Priya et al., 2011).

Chemical Reactions and Properties

Quinazoline derivatives engage in various chemical reactions, highlighting their reactivity and potential for further modification. For instance, these compounds can undergo reactions with dimethyl acetylene-dicarboxylate (DMAD) to afford new quinazolinone derivatives with different functional groups, expanding their chemical diversity (Kornicka et al., 2004).

Physical Properties Analysis

The physical properties of quinazoline derivatives can be analyzed through techniques like X-ray diffraction, which reveals the planarity of the quinazoline unit and the dihedral angles between quinazoline and phenyl rings. Such structural details are crucial for understanding the compound's solid-state behavior and potential interactions in various applications (Priya et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, such as their reactivity towards different reagents, are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the compound's reactivity and its interaction with biological targets (Alagarsamy et al., 2014).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Antihypertensive and Selective Adrenoceptor Antagonism : The synthesis of quinazoline derivatives has shown potential alpha 1-adrenoceptor antagonistic properties. For instance, alfuzosin, a derivative, demonstrated high selectivity for peripheral alpha 1-postjunctional adrenoceptors, indicating its potential for clinical evaluation in managing hypertension with minimal effects on postural pressor response compared to prazosin (Manoury et al., 1986).

Structural Studies and Hydrogen Bonding : Research into the crystal structure of quinazoline derivatives, such as those involving chlorophenyl and methoxyphenyl groups, has provided insights into their molecular conformations, including isolated molecules and hydrogen-bonded dimers. These structural insights are crucial for understanding the interactions and reactivity of these compounds (Cruz et al., 2006).

Hypotensive Effects and α1-Blocking Activity : Novel quinazoline derivatives have been synthesized and tested for their hypotensive effects, showing significant activity through expected α1-blocking mechanisms. This indicates their potential as therapeutic agents in managing conditions like hypertension without causing reflex tachycardia (El-Sabbagh et al., 2010).

Chemical Synthesis and Reactivity

Catalytic Synthesis and Molecular Structure : The reaction of chlorophenyl derivatives with arylamines in the presence of catalysts like BF3·Etherate has led to the formation of novel quinazoline derivatives. Such reactions offer pathways to synthesize complex molecules with potential applications in drug development and materials science (Harano et al., 2007).

Ligand Synthesis for Asymmetric Catalysis : Axially chiral quinazoline-containing ligands have been synthesized and applied in asymmetric catalysis, such as rhodium-catalyzed olefin hydroboration. This highlights the role of quinazoline derivatives in facilitating enantioselective synthetic processes, which are crucial for producing chiral pharmaceuticals (Connolly et al., 2004).

Antimicrobial and Antitumor Activities

- Antimalarial and Antitumor Properties : Quinazolinediamines have been investigated for their antimalarial, antibacterial, and antitumor activities, demonstrating the potential of these compounds in treating various diseases. The broad spectrum of activity observed for certain derivatives underscores the therapeutic promise of quinazoline compounds in medicine (Elslager et al., 1983).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-23(2)12-11-20-18-15-5-3-4-6-16(15)21-17(22-18)13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQPMOJYKQVKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)